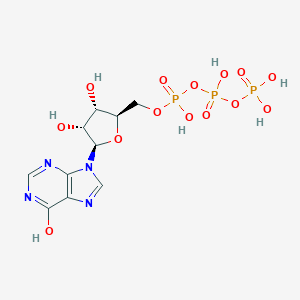
(2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione
Description
The compound (2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione is a derivative of cyclohexane-1,3-dione, which is a versatile scaffold for synthesizing a variety of value-added organic molecules, including heterocycles and natural products. These derivatives are of significant interest due to their potential biological activities, such as anti-viral, anti-bacterial, and anti-cancer properties .
Synthesis Analysis
The synthesis of cyclohexane-1,3-dione derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione, catalyzed by urea in aqueous media under ultrasound, which yields derivatives in high yields (80-98%) and offers environmental benefits and a simple work-up procedure . Although the specific synthesis of (2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives can be confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and CHN microanalysis. X-ray crystallography provides a definitive structural confirmation. Computational studies, including TD-DFT, can be used to investigate the molecular structure and are often found to be in good agreement with experimental data .
Chemical Reactions Analysis
Cyclohexane-1,3-dione and its derivatives react with a range of substrates, including aldehydes, malononitriles, and chalcones, to construct a variety of six-membered oxygen heterocycles. These reactions are essential for the synthesis of bioactive molecules and natural products with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane-1,3-dione derivatives are influenced by the presence of highly active methylene groups and active di-carbonyl groups. These functional groups contribute to the reactivity of the compound, allowing for the synthesis of diverse heterocyclic structures. The derivatives exhibit a range of biological activities, which can be attributed to their unique chemical properties .
Scientific Research Applications
Synthesis and Reactivity
Aromatization Methods : An efficient method for synthesizing fluorinated phenols, involving a synthetic route from cyclohexanones to 2,5-bis(polyfluoroacyl)-1,4-hydroquinones, highlights the versatility of (2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione derivatives in chemical synthesis (Sevenard et al., 2008).
Formation of Heterocycles : The compound has been utilized in the regioselective synthesis of pyrimidine annelated heterocycles, showcasing its role in the development of complex organic structures (Majumdar et al., 2001).
Photooxidation Studies : Its analogs have been studied in photooxidation reactions, leading to new oxygen functionalized cyclohexane and cyclohexene derivatives, which is significant in the field of organic photochemistry (Meijere et al., 1986).
Catalytic and Chemical Properties
Michael Adducts Formation : The compound's derivatives have been used in acid-catalyzed reactions to form Michael 1:1 adducts, an essential step in the synthesis of spiro compounds, indicating its utility in catalytic processes (Hossain et al., 2020).
Spirofused Bis-Trioxane Peroxides Synthesis : Its reaction with allylic hydroperoxides has been used to obtain novel bis-spirofused 1,2,4-trioxanes, demonstrating its application in synthesizing complex molecular structures (Griesbeck et al., 2008).
Unexpected Products in Condensation Reactions : Studies on the condensation reaction between 2-acetylpyridine and 2-formylpyridine under specific conditions have led to unexpected products, highlighting the unpredictability and complexity of reactions involving such compounds (Rusnac et al., 2020).
Applications in Organic Chemistry
Enantiomerically Pure Bis-Imidazoles : The compound's derivatives have been used to prepare enantiomerically pure bis-imidazoles, which is vital for chiral chemistry applications (Mucha et al., 2008).
Formation of 1,2-Dioxanes : Its reaction with various ethenes has been studied for the formation of 1,2-dioxanes, contributing to the knowledge of cyclic peroxide synthesis (Nishino et al., 1991).
Synthesis of Tetrahydro-4H-benzimidazol-4-ones : The reaction of 2,6-bis(hydroxyimino)cyclohexan-1-one with aldehydes and ammonia has led to the synthesis of 4-hydroxyimino-4,5,6,7-tetrahydro-1H-benzimidazol-1-ols, demonstrating its potential in heterocyclic compound synthesis (Samsonov, 2017).
properties
IUPAC Name |
(2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-4-2-1-3(7-11)6(10)5(4)8-12/h1-2,11-12H/b7-3+,8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFONTIAJGGAHL-IUMFQGNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=NO)C(=O)C1=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1=CC(=O)/C(=N\O)/C(=O)/C1=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151988 | |
| Record name | 2,4-Dinitrosoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135436540 | |
CAS RN |
118-02-5 | |
| Record name | 2,4-Dinitrosoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrosoresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)


![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)




![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)



